The boronic acid group in (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid allows for participation in various coupling reactions, particularly Suzuki-Miyaura couplings []. These reactions are powerful tools for constructing carbon-carbon bonds in organic molecules.
By reacting with suitable partner molecules containing complementary functional groups, (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid could be used to synthesize various complex organic molecules, including:
The TBDMS protecting group in (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is a commonly used strategy in organic synthesis to mask reactive functional groups during reactions and then selectively remove it later. This controlled approach proves valuable in the synthesis of complex molecules like:
(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is an organoboron compound characterized by its unique structure, which includes a boronic acid functional group attached to a phenyl ring that is further substituted with a tert-butyldimethylsilyl ether. Its molecular formula is C13H23BO3Si, and it has a molecular weight of approximately 266.22 g/mol . This compound is notable for its stability and reactivity, making it useful in various chemical applications.
((TMDS)OM-Ph-B(OH)2) itself does not have a known mechanism of action in biological systems. Its primary function is as a synthetic intermediate to introduce a hydroxyl group on an aromatic ring via Suzuki-Miyaura coupling.
Synthesis of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid typically involves:
(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid finds applications in:
Interaction studies involving (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid focus primarily on its reactivity with various nucleophiles and electrophiles. Research indicates that this compound can form stable complexes with certain biomolecules, which may enhance its utility in medicinal chemistry and bioconjugation applications.
Similar compounds to (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(tert-Butyldimethylsilyloxy)phenylboronic acid | C12H21BO3Si | Lacks hydroxymethyl group; used for similar coupling reactions. |
4-(Hydroxymethyl)phenylboronic acid | C13H17BO3 | Directly contains hydroxymethyl without silyl protection; more reactive but less stable. |
2-(tert-Butyldimethylsilyloxy)phenylboronic acid | C12H21BO3Si | Different substitution pattern on the phenyl ring; alters reactivity profile. |
The uniqueness of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid lies in its stability due to the tert-butyldimethylsilyl protection, allowing for selective reactions that might not be feasible with less stable analogues .